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Compound of Interest

Compound Name: UFP-512

Cat. No.: B1683366 Get Quote

An In-depth Technical Guide on the Discovery, History, and Core Pharmacology of the

Selective δ-Opioid Receptor Agonist, UFP-512.

This whitepaper provides a detailed overview of UFP-512, a potent and selective δ-opioid

receptor (DOR) agonist. It is intended for researchers, scientists, and drug development

professionals interested in the pharmacology and therapeutic potential of this compound. This

guide covers the discovery and synthesis of UFP-512, its in-vitro and in-vivo pharmacological

profile, and its mechanism of action, with a focus on its engagement of various signaling

pathways. All quantitative data are presented in structured tables, and key experimental

protocols are detailed. Visualizations of signaling pathways and experimental workflows are

provided to facilitate a deeper understanding of the compound's characteristics.

Discovery and History
UFP-512, with the chemical name H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, was first synthesized

and characterized by Balboni and colleagues in 2002 as part of a research effort to develop

potent and selective DOR agonists.[1][2] The development of UFP-512 stemmed from the

growing interest in DORs as a therapeutic target for various conditions, including mood

disorders and chronic pain, with the potential for fewer side effects compared to traditional μ-

opioid receptor agonists.[2][3]

Subsequent studies have characterized UFP-512 as a high-affinity and selective DOR agonist

with demonstrated efficacy in preclinical models of depression, anxiety, and chronic

inflammatory and neuropathic pain. Notably, chronic administration of UFP-512 has not been
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associated with the development of tolerance in some models, a significant advantage over

many existing opioid analgesics.

Chemical Synthesis
The synthesis of UFP-512 is based on solid-phase peptide synthesis methodologies. While the

seminal 2002 publication by Balboni et al. provides the foundational methodology, a detailed

step-by-step protocol is outlined below, based on standard solid-phase peptide synthesis

principles.

Experimental Protocol: Solid-Phase Synthesis of UFP-512

Resin Preparation: A Rink Amide resin is typically used as the solid support. The resin is

swelled in a suitable solvent such as dimethylformamide (DMF).

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is

removed using a solution of 20% piperidine in DMF.

Amino Acid Coupling: The C-terminal amino acid, Fmoc-Bid-OH (Fmoc-1H-benzimidazole-2-

yl-alanine), is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-

yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-

diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then coupled to the

deprotected resin.

Iterative Deprotection and Coupling: The Fmoc deprotection and amino acid coupling steps

are repeated for the subsequent amino acids in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-

Tic-OH, and Fmoc-Dmt-OH. The tert-butyl (tBu) group protects the carboxylic acid side chain

of aspartic acid.

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is

cleaved from the resin, and the side-chain protecting groups are removed simultaneously

using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane

(TIS), and water.

Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is

purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilization: The purified peptide is lyophilized to obtain the final product as a white

powder.

Characterization: The identity and purity of the final compound are confirmed by mass

spectrometry and analytical RP-HPLC.

Pharmacological Profile
UFP-512 exhibits a high affinity and selectivity for the δ-opioid receptor. Its pharmacological

effects have been characterized in a variety of in-vitro and in-vivo assays.

In-Vitro Pharmacology
UFP-512 is a potent agonist at the human DOR. Its binding affinity and functional potency have

been determined through radioligand binding assays and functional assays measuring the

inhibition of cyclic adenosine monophosphate (cAMP) production.

Table 1: In-Vitro Binding Affinity and Functional Potency of UFP-512 at the δ-Opioid Receptor

Parameter Value Assay Cell Line Reference

Ki (nM) 0.23 ± 0.04

[³H]DPDPE

Competition

Binding

SK-N-BE

EC50 (nM) 1.5 ± 0.3 cAMP Inhibition SK-N-BE

Experimental Protocol: Radioligand Binding Assay

Cell Culture: Human neuroblastoma SK-N-BE cells, which endogenously express the δ-

opioid receptor, are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10%

fetal bovine serum).

Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by

homogenization and centrifugation.

Binding Assay: Aliquots of the membrane preparation are incubated with a fixed

concentration of a radiolabeled DOR-selective ligand (e.g., [³H]DPDPE) and varying
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concentrations of the unlabeled competitor ligand (UFP-512).

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined

period to reach equilibrium.

Separation of Bound and Free Ligand: The bound radioligand is separated from the free

radioligand by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity retained on the filters is quantified by liquid

scintillation counting.

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the

concentration of UFP-512 that inhibits 50% of the specific binding of the radioligand) using

the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

Cell Culture and Plating: SK-N-BE cells are plated in multi-well plates and allowed to adhere.

Forskolin Stimulation: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and

increase intracellular cAMP levels.

Agonist Treatment: Cells are then treated with varying concentrations of UFP-512.

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a

competitive immunoassay, such as a LANCE® TR-FRET cAMP assay.

Data Analysis: The EC50 value, representing the concentration of UFP-512 that produces

50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is

determined from the dose-response curve.

In-Vivo Pharmacology
UFP-512 has demonstrated significant antinociceptive and antidepressant-like effects in

various animal models.
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Table 2: In-Vivo Efficacy of UFP-512 in Preclinical Models

Model Species
Route of
Administrat
ion

Endpoint
Efficacious
Dose Range

Reference

Mouse

Forced

Swimming

Test

Mouse
Intraperitonea

l

Immobility

Time
1-10 mg/kg

Acetic Acid

Writhing Test
Mouse

Intraperitonea

l

Number of

Writhers
1-30 mg/kg

Capsaicin-

Induced

Thermal

Hyperalgesia

Rhesus

Monkey
Intramuscular

Reversal of

Hyperalgesia
10 mg/kg

Chronic

Constriction

Injury

(Neuropathic

Pain)

Mouse
Intraperitonea

l

Mechanical

Allodynia
30 mg/kg

Complete

Freund's

Adjuvant

(Inflammatory

Pain)

Mouse
Intraperitonea

l

Mechanical

Allodynia
30 mg/kg

Experimental Protocol: Mouse Forced Swimming Test

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled

with water (23-25°C) to a depth of 15 cm.

Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-test session 24

hours before the test.
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Drug Administration: UFP-512 or vehicle is administered intraperitoneally 30 minutes before

the test session.

Test Session: Mice are placed in the cylinder for a 6-minute test session.

Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is

recorded. Immobility is defined as the absence of active, escape-oriented behaviors.

Data Analysis: The mean immobility time for each treatment group is calculated and

compared.

Mechanism of Action and Signaling Pathways
UFP-512 exerts its effects by binding to and activating the δ-opioid receptor, a G protein-

coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.

G Protein Coupling and cAMP Inhibition
Upon agonist binding, DORs couple to inhibitory G proteins (Gi/o). The activated Gαi subunit

inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is a canonical

signaling pathway for DOR agonists.

UFP-512 Mediated G Protein Coupling and cAMP Inhibition

UFP-512 δ-Opioid ReceptorBinds and Activates Gi/o ProteinActivates Adenylyl CyclaseInhibits

ATP cAMPCatalyzed by AC Downstream Effectors

Click to download full resolution via product page

UFP-512 activates DOR, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and
reduced cAMP.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
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UFP-512 has been shown to induce the phosphorylation of extracellular signal-regulated

kinases 1 and 2 (ERK1/2). This pathway is involved in cell proliferation, differentiation, and

survival.

UFP-512 Activation of the MAPK/ERK Pathway

UFP-512 δ-Opioid ReceptorActivates Gβγ SubunitsReleases SrcActivates RasPhosphorylation Cascade RafPhosphorylation Cascade MEKPhosphorylation Cascade ERK1/2Phosphorylation Cascade Gene Transcription
(Proliferation, Survival)

Regulates

Click to download full resolution via product page

UFP-512 stimulates the MAPK/ERK signaling cascade, leading to the regulation of gene
transcription.

Experimental Protocol: ERK1/2 Phosphorylation Western Blot

Cell Treatment: SK-N-BE cells are treated with UFP-512 for various time points.

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a

standard assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Western Blotting: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody, and the signal is detected using an enhanced chemiluminescence

(ECL) substrate.

Densitometry: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2

is calculated.
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PI3K/Akt Signaling Pathway
UFP-512 has been shown to modulate the phosphoinositide 3-kinase (PI3K)/Akt signaling

pathway, which is crucial for cell survival and proliferation. In the context of neuropathic pain,

UFP-512 inhibits the activation of this pathway in the spinal cord.

UFP-512 Modulation of the PI3K/Akt Pathway in Neuropathic Pain

UFP-512 δ-Opioid ReceptorActivates PI3KInhibits Activation PIP3Phosphorylates PIP2 to

PIP2

AktActivates Cell Survival
(Inhibited in Neuropathic Pain)

Promotes

UFP-512 Activation of the Nrf2/HO-1 Pathway

UFP-512 δ-Opioid ReceptorActivates Nrf2-Keap1 ComplexInduces Dissociation Nrf2

NucleusTranslocates to

ARE

Binds to

HO-1 GenePromotes Transcription of Antioxidant Response

UFP-512 and the Wnt/β-Catenin Pathway in Hair Growth

UFP-512 δ-Opioid ReceptorActivates GSK-3βInhibits β-Catenin

Prevents Phosphorylation &
Degradation of

NucleusTranslocates to

TCF/LEF

Binds to
Hair Growth

Gene Expression
Promotes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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